molecular formula C20H21N3O2 B7687616 N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

Cat. No. B7687616
M. Wt: 335.4 g/mol
InChI Key: IKRQVNPEMNSGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as PTOPA and is known to exhibit various biochemical and physiological effects, making it an ideal candidate for drug development.

Mechanism of Action

The mechanism of action of PTOPA is not fully understood. However, it is believed that PTOPA works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory and tumorigenic pathways. PTOPA has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Biochemical and Physiological Effects:
PTOPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential anti-inflammatory agent. PTOPA has also been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using PTOPA in lab experiments include its excellent anti-inflammatory, anti-cancer, and antioxidant properties. PTOPA is also relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, the limitations of using PTOPA in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PTOPA. One potential direction is to investigate the potential of PTOPA as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential of PTOPA as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of PTOPA and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of PTOPA involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-aminobenzophenone followed by coupling with pentanoyl chloride. The resulting product is then purified using chromatographic techniques to obtain pure PTOPA.

Scientific Research Applications

PTOPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit excellent anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for drug development. PTOPA has also been found to exhibit significant antioxidant activity, which makes it a potential therapeutic agent for oxidative stress-related diseases.

properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-9-18(24)21-17-8-6-5-7-16(17)20-22-19(23-25-20)15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQVNPEMNSGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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